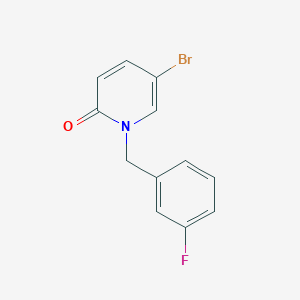

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

説明

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a chemical compound with the formula C12H9BrFNO. It is used in various research and industrial applications .

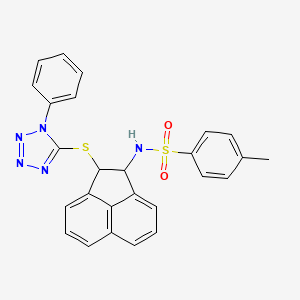

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridin-2(1H)-one ring substituted with a bromo group at the 5th position and a 3-fluorobenzyl group at the 1st position .科学的研究の応用

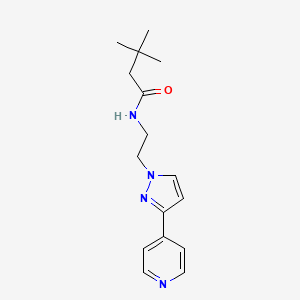

Synthesis of Biologically Active Compounds

- HIV-1 Integrase Inhibitors : The synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from related bromo- and fluorobenzyl pyridines, has been described as a key intermediate in the creation of HIV-1 integrase inhibitors. This showcases the role of such compounds in the development of antiviral medications (Boros et al., 2007).

Antimicrobial and Antifungal Agents

- Antimicrobial Activities : Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, highlighting the potential use of bromo- and fluorobenzyl substituted compounds in creating agents to combat microbial infections (Bayrak et al., 2009).

- Antifungal Activity : Compounds synthesized from bromobenzyl intermediates, including pyridine derivates, showed moderate antifungal activity, suggesting their use in developing antifungal treatments (Mu et al., 2015).

Development of New Materials

- Ion-Pair Complexes : New ion-pair complexes involving fluorobenzyl pyridinium showed unique properties, such as ferromagnetic behavior and potential for electronic and magnetic applications, indicating the material science applications of these compounds (Xie et al., 2003).

Photodynamic Therapy

- Photosensitizers : Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units, containing Schiff base, were synthesized, indicating the potential application of related compounds in photodynamic therapy for cancer treatment due to their favorable fluorescence and singlet oxygen production properties (Öncül et al., 2022).

Antioxidant and Enzyme Inhibition

- Antioxidant and Anticholinergic Activities : Bromophenol derivatives, including those synthesized from bromobenzyl intermediates, showed potent antioxidant and anticholinergic activities, which could be utilized in developing treatments for oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

将来の方向性

特性

IUPAC Name |

5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVADDCJNTUGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2700862.png)

![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)

![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)